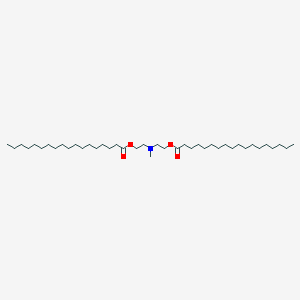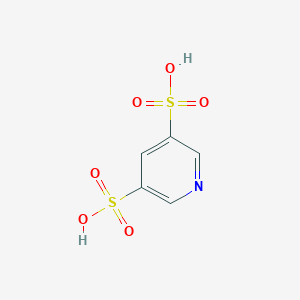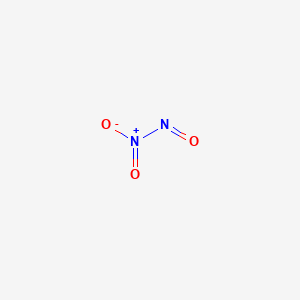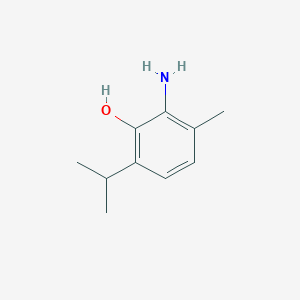
2-Amino-6-isopropyl-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-isopropyl-3-methylphenol, also known as AI3-15638, is a chemical compound with the molecular formula C10H15NO. It is a white crystalline powder that is commonly used in scientific research due to its interesting properties.
作用机制
The exact mechanism of action of 2-Amino-6-isopropyl-3-methylphenol is not fully understood. However, it is believed to work by binding to specific targets in cells, such as enzymes or receptors, and altering their activity. This can lead to a variety of biochemical and physiological effects.
生化和生理效应
Studies have shown that 2-Amino-6-isopropyl-3-methylphenol has a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage to cells. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 2-Amino-6-isopropyl-3-methylphenol in lab experiments is its versatility. It can be used in a variety of different applications, from organic synthesis reactions to biological assays. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also some limitations to using 2-Amino-6-isopropyl-3-methylphenol in lab experiments. For example, it can be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, it may not be compatible with certain solvents or reagents, which can make it difficult to use in some experiments.
未来方向
There are many potential future directions for research involving 2-Amino-6-isopropyl-3-methylphenol. One area of interest is exploring its potential as an antibacterial agent, particularly in the treatment of antibiotic-resistant infections. Additionally, further research could be done to investigate its potential use in cancer treatment, as well as its antioxidant properties and potential applications in other areas of biology and chemistry.
Conclusion:
In conclusion, 2-Amino-6-isopropyl-3-methylphenol is a versatile and interesting compound that has a range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. With further research, this compound may prove to be a valuable tool in a variety of different fields.
科学研究应用
2-Amino-6-isopropyl-3-methylphenol has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic synthesis reactions. It has also been used as a ligand in coordination chemistry studies, as well as a fluorescent probe for detecting metal ions in biological systems. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use as an antibacterial agent.
属性
CAS 编号 |
13366-69-3 |
|---|---|
产品名称 |
2-Amino-6-isopropyl-3-methylphenol |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
2-amino-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3 |
InChI 键 |
SCBMXGBZXCDNLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N |
同义词 |
Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

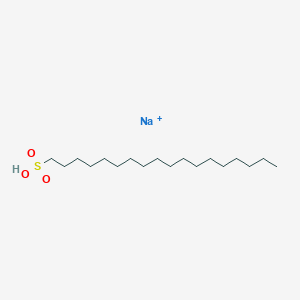
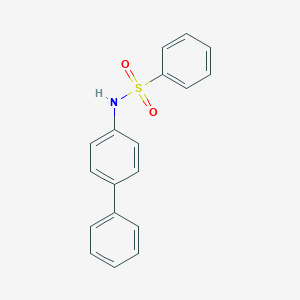
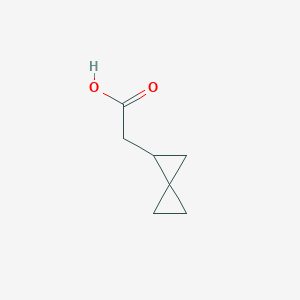
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)



